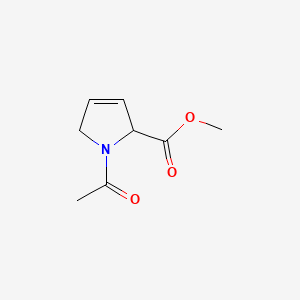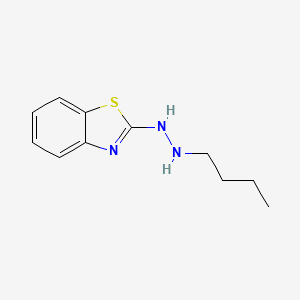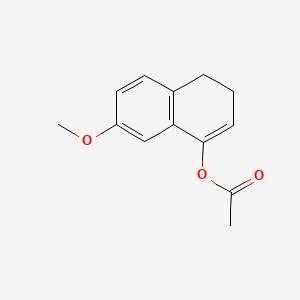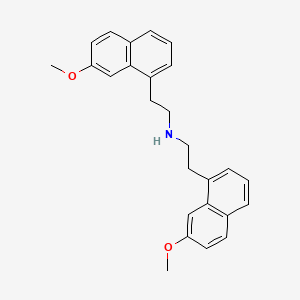
2-O-β-D-Galactopyranosyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-O-β-D-Galactopyranosyl-D-glucopyranose is a type of glycoside in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond . It is also known as lactose monohydrate .
Synthesis Analysis
The synthesis of 2-O-β-D-Galactopyranosyl-D-glucopyranose involves the use of D-Galactosidase, which catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . The structure of the compound was determined by gas chromatographic analysis and gas chromatography-mass spectrometry of acid hydrolysate of permethylated 4 .Molecular Structure Analysis
The molecular formula of 2-O-β-D-Galactopyranosyl-D-glucopyranose is C12H22O11 . The molecular weight is 342.2965 .Chemical Reactions Analysis
D-Galactosidase catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . The reaction can be represented as: C12H22O11 + H2O = C6H12O6 + C6H12O6 .Physical And Chemical Properties Analysis
The molecular weight of 2-O-β-D-Galactopyranosyl-D-glucopyranose is 342.2965 . The compound is a disaccharide composed of D-galactose and D-glucose .Mechanism of Action
properties
CAS RN |
16790-30-0 |
|---|---|
Product Name |
2-O-β-D-Galactopyranosyl-D-glucopyranose |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.297 |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
synonyms |
(3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)


